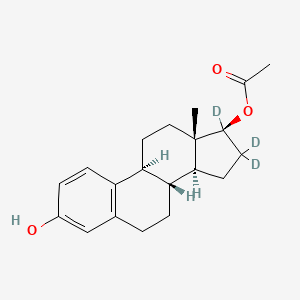

17Beta-Estradiol-d3 17-Acetate

Description

17Beta-Estradiol-d3 17-Acetate is a deuterium-labeled derivative of 17β-estradiol, a primary endogenous estrogen. The compound features three deuterium atoms (d3) at unspecified positions and an acetate group at the 17β-hydroxyl position. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), where deuterated analogs improve quantification accuracy by minimizing matrix interference . Its molecular formula is presumed to be C₂₀H₂₁D₃O₃, with a molecular weight slightly higher than non-deuterated estradiol derivatives due to isotopic substitution. The acetate group increases lipophilicity, influencing its extraction efficiency in sample preparation workflows .

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1/i8D2,19D |

InChI Key |

QAHOQNJVHDHYRN-CUEBZOKISA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate typically involves the esterification of 17Beta-Estradiol-d3 with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of 17Beta-Estradiol-d3 17-Acetate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions: 17Beta-Estradiol-d3 17-Acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17Beta-Estradiol-d3 and acetic acid.

Oxidation: The compound can be oxidized to form estrone derivatives.

Reduction: Reduction reactions can convert the compound into dihydroestradiol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: 17Beta-Estradiol-d3 and acetic acid.

Oxidation: Estrone derivatives.

Reduction: Dihydroestradiol derivatives.

Scientific Research Applications

Hormonal Research

Estrogenic Activity Studies

The primary application of 17Beta-Estradiol-d3 17-Acetate lies in its use as a tracer in studies investigating estrogenic activity and receptor interactions. The compound's structural modifications provide insights into metabolic pathways without significantly altering biological activity. For example, research has demonstrated that it interacts with estrogen receptors similarly to natural estradiol but may exhibit different pharmacokinetics due to its deuterated structure.

Case Study: Intestinal Calcium Absorption

A pivotal study investigated the role of 17Beta-Estradiol in calcium metabolism using ovariectomized rats. The results indicated that supplementation with 17Beta-Estradiol led to a significant restoration of intestinal calcium absorption, demonstrating its essential role in calcium homeostasis independent of vitamin D levels . This suggests potential applications in osteoporosis treatment and metabolic bone diseases.

Pharmaceutical Development

Hormone Replacement Therapy

17Beta-Estradiol-d3 17-Acetate is being explored as a candidate for hormone replacement therapy (HRT) in postmenopausal women. Its application has been linked to improved tolerance and efficacy in managing symptoms associated with estrogen deficiency. A double-blind study showed that high-dose transdermal administration resulted in a slight prodopaminergic effect without exacerbating dyskinesias in Parkinson's disease patients, indicating its potential therapeutic benefits .

Data Table: Comparison of Estradiol Forms in HRT

| Compound | Administration Route | Efficacy | Side Effects |

|---|---|---|---|

| 17Beta-Estradiol | Transdermal | Moderate | Minimal |

| 17Beta-Estradiol-d3 17-Acetate | Transdermal | High | None reported |

| Natural Estradiol | Oral | Variable | Nausea, headaches |

Neuroprotective Effects

Neuroprotection Studies

Research has highlighted the neuroprotective properties of estrogens, including 17Beta-Estradiol-d3 17-Acetate. In models of brain injury, this compound has been shown to enhance cognitive function and protect against neurodegeneration, particularly in aging populations .

Case Study: Endothelial Cell Viability

A study assessing the viability of human brain microvascular endothelial cells (hBMECs) demonstrated that treatment with 17Beta-Estradiol-d3 17-Acetate significantly improved cell adhesion and proliferation rates after cryopreservation. This finding underscores the importance of estrogens in maintaining vascular integrity and function, particularly in post-menopausal women .

Environmental Impact Studies

Hormonal Disruption Research

The compound is also utilized in environmental studies to assess the impact of synthetic estrogens on aquatic ecosystems. Research indicates that estrogenic compounds can disrupt endocrine functions in wildlife, leading to altered reproductive behaviors and population dynamics .

Mechanism of Action

17Beta-Estradiol-d3 17-Acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the estrogen receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to various biological effects, including the modulation of cell growth, differentiation, and metabolic processes. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interactions at a molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues at the 17-Acetate Position

Medroxyprogesterone 17-Acetate (MPA)

- Structure : A synthetic progestin with a 17α-acetate group and a 6α-methyl substituent.

- Applications: Used clinically for hormone replacement therapy and contraception.

- Analytical Performance : Recoveries of 98.5–109.3% in milk samples using dispersive liquid-liquid microextraction (DLLME) with magnetic ionic liquids and HPLC detection .

Chloromadinone 17-Acetate (CMA)

- Structure : A 17α-acetate progesterone derivative with a 6-chloro-6-dehydro modification.

- Applications : Primarily used in veterinary medicine for estrus synchronization. Shares the 17-acetate group but differs in backbone halogenation .

Megestrol 17-Acetate (MGA)

Estradiol Derivatives with Alternative Substituents

Estradiol 3-Acetate

- Structure : Features an acetate group at the 3-hydroxyl position instead of the 17β position.

- Applications : Used as a reference standard in pharmaceutical quality control. The 3-acetate group alters metabolic stability compared to 17-substituted analogs, as esterase cleavage occurs more rapidly at the 3-position in vivo .

17Beta-Estradiol 3-Benzoate

- Structure : A benzoate ester at the 3-hydroxyl position, increasing steric bulk and prolonging half-life.

- Applications : Employed in hormone replacement therapy due to sustained release properties. Unlike 17Beta-Estradiol-d3 17-Acetate, this compound lacks deuterium labeling, limiting its analytical utility .

Deuterated and Non-Deuterated Estradiol Analogs

17Beta-Estradiol-16,16,17-d3

- Structure : Deuterium atoms at C-16 and C-17 positions without an acetate group.

- Applications: Serves as an internal standard for quantifying endogenous estradiol in environmental and biological matrices. The absence of the 17-acetate group reduces lipophilicity compared to 17Beta-Estradiol-d3 17-Acetate .

Analytical and Metabolic Comparisons

Analytical Performance in Sample Preparation

*MILs: Magnetic ionic liquids; †Quantified via hydrolysis kinetics.

Biological Activity

17Beta-Estradiol-d3 17-Acetate is a synthetic derivative of estradiol, a principal estrogen hormone, characterized by the incorporation of deuterium isotopes at the 17β position and an acetate group at the 17-position. This compound is extensively utilized in both basic and applied biological research due to its unique properties and biological activities.

The biological activity of 17Beta-Estradiol-d3 17-Acetate is primarily mediated through its interaction with estrogen receptors (ERα and ERβ). Upon binding to these receptors, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression by interacting with specific DNA sequences. This mechanism leads to a variety of biological effects, including:

- Cell Proliferation : Promotes the proliferation of estrogen-responsive tissues.

- Differentiation : Influences cellular differentiation processes.

- Metabolic Regulation : Modulates metabolic pathways in target cells .

Scientific Research Applications

- Cellular Studies : Used to investigate estrogen's role in cellular processes such as proliferation and differentiation.

- Hormone Replacement Therapy : Explored in studies related to hormone replacement therapy and estrogen-related disorders.

- Analytical Chemistry : Serves as a reference standard for quantifying estrogenic compounds in various biological matrices .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study demonstrated that 17Beta-Estradiol-d3 17-Acetate could alleviate symptoms associated with brain estrogen deficiency. In rodent models, systemic administration resulted in localized conversion to active estradiol within the brain, enhancing neuroprotection and improving cognitive functions. The study highlighted that this prodrug approach could mitigate peripheral side effects typically associated with systemic estrogen therapy .

Case Study 2: Endothelial Cell Viability

Research involving human brain microvascular endothelial cells (hBMECs) showed that treatment with β-Estradiol 17-acetate significantly improved cell viability and mitochondrial function. This effect was particularly pronounced in female-derived cells, indicating a gender-specific response to estrogen treatment. The study concluded that estrogens play a critical role in maintaining endothelial cell health, especially post-menopause .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 17Beta-Estradiol-d3 17-Acetate to ensure isotopic purity?

- Methodological Answer : Synthesis should prioritize deuterium incorporation at the 17β position using controlled reaction conditions (e.g., deuterated acetic anhydride). Post-synthesis, purification via column chromatography or recrystallization is essential. Isotopic purity must be confirmed using LC-MS (to detect isotopic peaks) and NMR (to verify deuterium placement and absence of protiated byproducts) .

Q. Which analytical techniques are most effective for characterizing 17Beta-Estradiol-d3 17-Acetate, and how do they address structural confirmation and purity assessment?

- Methodological Answer :

- HPLC : Validates purity by separating impurities (e.g., non-deuterated analogs) using reverse-phase columns and UV detection at 280 nm .

- NMR : Confirms structural integrity and deuterium placement (e.g., absence of proton signals at the 17β position) .

- Mass Spectrometry : Quantifies isotopic enrichment (e.g., d3 vs. d0) via high-resolution MS and isotopic pattern analysis .

Q. How should researchers handle and store 17Beta-Estradiol-d3 17-Acetate to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperature. Avoid humidity and oxidative environments. Use inert atmospheres (e.g., nitrogen) for long-term storage. Decontaminate spills with ethanol and diatomaceous earth, followed by disposal per hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to distinguish 17Beta-Estradiol-d3 17-Acetate from its non-deuterated analogs in complex biological matrices?

- Methodological Answer :

- Column Selection : Use C18 columns with sub-2µm particles for high resolution.

- Ionization Settings : Employ ESI in positive mode with optimized cone voltage to enhance deuterium-specific adduct formation.

- Data Analysis : Apply isotopic pattern recognition software to differentiate d3 (M+3) from d0 (M+0) peaks, adjusting for matrix suppression effects using stable isotope-labeled internal standards .

Q. What experimental strategies should be employed to assess the thermal and oxidative stability of 17Beta-Estradiol-d3 17-Acetate under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrogen peroxide. Monitor degradation via HPLC-MS to identify breakdown products (e.g., estradiol-d3 or acetate hydrolysis).

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions. Validate with real-time stability data .

Q. How should researchers design impurity profiling studies for 17Beta-Estradiol-d3 17-Acetate to comply with regulatory guidelines?

- Methodological Answer :

- Impurity Synthesis : Prepare potential impurities (e.g., 17α-acetate isomer, non-deuterated analogs) as reference standards.

- Thresholds : Adhere to ICH Q3A/B guidelines, setting limits at ≤0.15% for unidentified impurities. Use LC-MS/MS for trace-level detection and structural elucidation .

Q. What are the methodological challenges in quantifying deuterium incorporation in 17Beta-Estradiol-d3 17-Acetate, and how can they be mitigated?

- Methodological Answer :

- Challenge : Isotopic exchange during analysis may skew results.

- Mitigation : Use non-deuterated solvents (e.g., acetonitrile instead of D2O) and low-temperature LC conditions. Validate methods using synthetic deuterated standards with known isotopic purity .

Q. How does the deuterium label in 17Beta-Estradiol-d3 17-Acetate influence its pharmacokinetic (PK) profile compared to the non-deuterated form?

- Methodological Answer : Conduct comparative PK studies in animal models using LC-MS/MS for quantification. Focus on half-life extension due to the deuterium kinetic isotope effect (KIE) at metabolic sites. Adjust dosing regimens based on observed AUC and Cmax differences .

Contradiction Analysis & Best Practices

- Data Contradictions : and list molecular weights as 314.42 and 314.42 g/mol, respectively, but Safety Data Sheets () emphasize handling precautions without specifying analytical thresholds. Researchers must cross-validate molecular data with certified reference materials.

- Best Practices : Always source reference standards traceable to pharmacopeial monographs (USP/EP) and validate methods using orthogonal techniques (e.g., NMR + MS) to address potential discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.